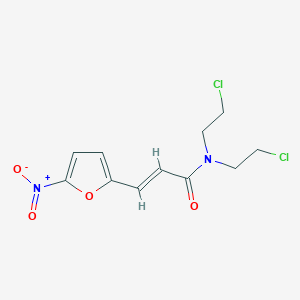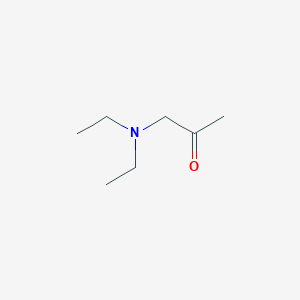
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
Descripción general
Descripción
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid with a unique stereochemistry It is a derivative of pyrrolidine, an organic compound that is commonly used in the synthesis of other compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-nitrobenzyl bromide with pyrrolidine-2-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic deracemization, which involves the use of enzymes to convert a racemic mixture into a single enantiomer, is a widely used technique. This method not only ensures high yield but also maintains the desired stereochemistry .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Aplicaciones Científicas De Investigación
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel drug candidates for the treatment of various diseases.
Protein Engineering: This compound is employed to modify proteins, such as enzymes, to improve their activity and stability.
Biocatalysis: It is used to synthesize chiral compounds, which are important for drug development and other applications.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary. This compound can control the stereochemistry of a reaction by selectively reacting with one of the reactants, thereby influencing the final product’s stereochemistry. Additionally, it can interact with proteins and other molecules, affecting their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-Fluoroproline: This compound is similar in structure but contains a fluorine atom instead of an amino group.
(2S,4R)-4-Methylproline: Another similar compound, which has a methyl group instead of an amino group.
(2S,4R)-2-Amino-4-methyl-hex-5-enoic acid: This non-proteinogenic amino acid is used as an allelochemical.
Uniqueness
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of an amino group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a chiral auxiliary and influence the stereochemistry of reactions makes it particularly valuable in medicinal chemistry and protein engineering.
Propiedades
IUPAC Name |
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINASQYHDCLEU-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540264 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16257-88-8 | |
| Record name | (4R)-4-Amino-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)

![N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B156040.png)




